molecular formula C15H15N3S B8596063 Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- CAS No. 101478-41-5

Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)-

Cat. No. B8596063
M. Wt: 269.4 g/mol
InChI Key: QVSUZCIVIDTTBM-UHFFFAOYSA-N
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Patent
US04980486

Procedure details

6.77 g of triethylammonium p-(5-butyl-2-pyrimidinyl)-phenyldithiocarbamate were largely dissolved in 60 ml of chloroform and 2.5 ml of triethylamine. The mixture was subsequently treated dropwise with 2.00 ml of methyl chloroformate within 5 minutes while stirring and cooling with an ice bath The ice bath was removed after 10 minutes. After a further 60 minutes the yellowish solution was washed once with 20 ml of 0.5 N hydrochloric acid and three times with 20 ml of water each time, dried over sodium sulphate and concentrated. Chromatography of the residue on 60 g of silica gel with hexane/ethyl acetate (vol. 95:5) gave 3.65 g of p-(5-butyl-2-pyrimidinyl)phenyl isothiocyanate which was recrystallized twice from hexane for further purification. Yield 3.17 g; m.p. (C-S) 60.8° C., cl.p. (S-I) 77.8° C.
Name
triethylammonium p-(5-butyl-2-pyrimidinyl)-phenyldithiocarbamate
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:6]=[N:7][C:8]([C:11]2[CH:16]=[CH:15][C:14]([NH:17][C:18](=S)[S-:19])=[CH:13][CH:12]=2)=[N:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].C([NH+](CC)CC)C.ClC(OC)=O>C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH2:1]([C:5]1[CH:10]=[N:9][C:8]([C:11]2[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[S:19])=[CH:13][CH:12]=2)=[N:7][CH:6]=1)[CH2:2][CH2:3][CH3:4] |f:0.1|

Inputs

Step One
Name
triethylammonium p-(5-butyl-2-pyrimidinyl)-phenyldithiocarbamate
Quantity
6.77 g
Type
reactant
Smiles
C(CCC)C=1C=NC(=NC1)C1=CC=C(C=C1)NC([S-])=S.C(C)[NH+](CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed after 10 minutes
Duration
10 min
WASH
Type
WASH
Details
After a further 60 minutes the yellowish solution was washed once with 20 ml of 0.5 N hydrochloric acid and three times with 20 ml of water each time
Duration
60 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=NC(=NC1)C1=CC=C(C=C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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